8-Bromo-4-chloro-2,7-dimethylquinazoline is a chemical compound with the molecular formula and a CAS number of 1379365-24-8. This compound belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. Quinazolines are typically characterized by their bicyclic structure, which includes a benzene ring fused to a pyrimidine ring.
This compound is primarily sourced from chemical suppliers specializing in research chemicals and pharmaceutical intermediates. It is classified as an organic compound with potential applications in medicinal chemistry, particularly in drug development due to its structural properties that may influence biological activity.
The synthesis of 8-Bromo-4-chloro-2,7-dimethylquinazoline can be achieved through several methods, typically involving the bromination and chlorination of precursor compounds followed by cyclization reactions.
These methods require careful control of reaction conditions, including temperature, solvent choice, and reaction time, to achieve optimal yields and purity of the final product.
The structure of 8-Bromo-4-chloro-2,7-dimethylquinazoline features a quinazoline backbone with specific substituents at designated positions:
Cc1cc(Cl)c2ccc(Br)c(C)c2n1
.This structural configuration contributes to its chemical properties and potential reactivity.
8-Bromo-4-chloro-2,7-dimethylquinazoline can participate in various chemical reactions typical for halogenated compounds:
These reactions are essential for modifying the compound's structure to enhance its biological activity or alter its physicochemical properties.
The precise mechanism would depend on further biological testing and elucidation through pharmacological studies.
The physical properties of 8-Bromo-4-chloro-2,7-dimethylquinazoline include:
Chemical properties include stability under standard laboratory conditions but may be sensitive to strong acids or bases due to the halogen substituents.
8-Bromo-4-chloro-2,7-dimethylquinazoline has potential applications in various scientific fields:
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2